molecular formula C12H16ClN3 B13648353 [(1-Benzyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

[(1-Benzyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

Katalognummer: B13648353
Molekulargewicht: 237.73 g/mol
InChI-Schlüssel: CZPUTUFCTTYUKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride is a pyrazole-derived amine hydrochloride salt. Its structure features a benzyl-substituted pyrazole core with a methylamine side chain, protonated as a hydrochloride salt to enhance stability and solubility. Pyrazole derivatives are widely studied for their pharmacological and material science applications, including enzyme inhibition, receptor modulation, and coordination chemistry .

This compound’s synthesis typically involves alkylation or reductive amination of pyrazole precursors.

Eigenschaften

Molekularformel

C12H16ClN3

Molekulargewicht

237.73 g/mol

IUPAC-Name

1-(1-benzylpyrazol-4-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11;/h2-6,8,10,13H,7,9H2,1H3;1H

InChI-Schlüssel

CZPUTUFCTTYUKC-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CN(N=C1)CC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine hydrochloride typically involves:

  • Step 1: Formation of the Pyrazole Core
    The pyrazole ring is commonly formed via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents.

  • Step 2: N-Benzylation of the Pyrazole
    Introduction of the benzyl group at the nitrogen (N-1) position of the pyrazole ring is achieved via nucleophilic substitution using benzyl halides (e.g., benzyl chloride) under basic conditions.

  • Step 3: Introduction of the Methylamine Side Chain at C-4
    The methylamine substituent at the 4-methyl position can be introduced by reductive amination or nucleophilic substitution involving suitable aldehyde intermediates and methylamine.

  • Step 4: Formation of the Hydrochloride Salt
    The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or diethyl ether).

Detailed Reaction Conditions and Yields

While direct literature on this exact compound’s preparation is limited, analogous synthetic routes and conditions for related benzylmethylamine derivatives and pyrazole amines provide insight:

Step Reagents & Conditions Notes Yield (%)
N-Benzylation Benzyl chloride, base (e.g., sodium hydride or potassium carbonate), solvent (DMF or dichloromethane), room temp to reflux Alkylation of pyrazole N-1 Typically 70-90%
Methylamine introduction Reductive amination using formaldehyde and methylamine or direct substitution with methylamine Can be performed in ethanol or water, sometimes with acid catalyst 60-85%
Hydrochloride salt formation Treatment with HCl gas or HCl solution in ethanol or ether Precipitates the hydrochloride salt for isolation Quantitative

Examples from related compounds show:

  • Use of N-methylbenzylamine with paraformaldehyde and HCl in ethanol under reflux for 4 hours produces amine hydrochloride salts efficiently.
  • Alkylation reactions in polar aprotic solvents such as DMF with potassium carbonate as base at reflux for 1.5–2 hours are effective for introducing benzyl groups onto pyrazole rings.
  • Purification is typically achieved by recrystallization from solvents such as ethanol or diethyl ether or by silica gel chromatography.

Representative Synthetic Route (Inferred)

  • Synthesis of 1-Benzyl-1H-pyrazole:

    • React pyrazole with benzyl chloride in the presence of a base (e.g., K2CO3) in DMF at reflux to obtain N-benzylpyrazole.
  • Formylation at C-4 Position:

    • Introduce a formyl group at the 4-position via directed lithiation or electrophilic substitution.
  • Reductive Amination:

    • React the 4-formyl derivative with methylamine and a reducing agent (e.g., sodium cyanoborohydride) in ethanol to form the methylamine side chain.
  • Salt Formation:

    • Treat the free amine with HCl in ethanol to precipitate the hydrochloride salt.

Purification and Characterization

  • Purification is generally performed by recrystallization or chromatographic methods to obtain analytically pure hydrochloride salt.
  • Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Solvent DMF, ethanol, dichloromethane Polar aprotic for alkylation; ethanol for reductive amination
Base Potassium carbonate, sodium hydride For deprotonation and alkylation
Temperature 0°C to reflux (20–110°C) Controlled to optimize yield and selectivity
Reaction Time 1.5–4 hours Depends on step and scale
Workup Extraction, drying over Na2SO4, filtration Standard organic workup
Yield Range 60–90% per step Varies by reaction and purification

Research Findings and Notes on Preparation

  • The hydrochloride salt form improves compound stability and handling, facilitating isolation as a crystalline solid.
  • Alkylation of pyrazole nitrogen is a key step requiring controlled conditions to avoid over-alkylation or side reactions.
  • Reductive amination is preferred for introducing the methylamine substituent due to mild conditions and good selectivity.
  • Literature on closely related compounds confirms the feasibility of these methods, though direct reports on (1-benzyl-1H-pyrazol-4-yl)methylamine hydrochloride are scarce, necessitating extrapolation from analogs.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and functional differences between (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride and related pyrazole-based amines:

Compound Name Substituents on Pyrazole Core Amine Group Molecular Weight (g/mol) Notable Properties
(1-Benzyl-1H-pyrazol-4-yl)methylamine HCl Benzyl at N1, methylamine at C4-methyl Methylamine (secondary, protonated) ~268* High lipophilicity; potential CNS activity
1-Methyl-1H-pyrazol-4-amine dihydrochloride Methyl at N1 Primary amine (protonated) 178.06 High solubility; simpler pharmacophore
2-{[(1-Benzyl-1H-pyrazol-4-yl)methyl]amino}ethanol HCl Benzyl at N1, ethanolamine at C4-methyl Ethanolamine (secondary, protonated) 267.75 Enhanced hydrophilicity; hydroxyl group for H-bonding
1-Ethyl-5-methylpyrazol-4-amine HCl Ethyl at N1, methyl at C5 Primary amine (protonated) ~187* Intermediate polarity; flexible ethyl group

*Calculated based on molecular formula.

Functional and Application Differences

  • In contrast, the ethanolamine derivative (from ) balances lipophilicity with a hydroxyl group for improved aqueous solubility .
  • Coordination Chemistry: Unlike simpler analogues, the target compound’s methylamine group may act as a monodentate ligand in metal complexes.
  • Thermal Stability: Methyl diethanol amine (MDEA)-derived adsorbents (–6) demonstrate high thermal stability in CO2 capture due to tertiary amine functionality. However, the target compound’s secondary amine and aromatic benzyl group likely reduce thermal resilience compared to MDEA but improve reactivity in organic synthesis .

Research Findings and Performance Metrics

  • The target compound’s amine group could theoretically participate in similar CO2 interactions, but its lack of porous support limits practical adsorption capacity .
  • Biological Activity: Pyrazole amines are known for kinase inhibition (e.g., JAK2, EGFR). The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in benzimidazole derivatives (), though specific data is unavailable .

Biologische Aktivität

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride is C11H14ClN3. The compound features a pyrazole ring with a benzyl group and a methylamine moiety, which contributes to its biological properties and solubility in aqueous environments due to the hydrochloride salt form.

The biological activity of (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzyme activity by binding to active or allosteric sites, influencing various biochemical pathways. This modulation can lead to significant biological effects, such as enzyme inhibition and receptor signaling alteration.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for therapeutic applications.
  • Receptor Modulation : It interacts with various receptors, potentially leading to altered physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride. Research indicates that compounds related to this structure exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study assessing the antiproliferative effects of related compounds found that similar pyrazole derivatives had IC50 values in the nanomolar range against human breast cancer cells (MCF-7). For example, one derivative demonstrated an IC50 of 46 nM, indicating strong growth inhibition .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .

Summary of Biological Activities

Activity Effect IC50 Value Cell Line
AntiproliferativeGrowth inhibition46 nMMCF-7 (Breast Cancer)
Anti-inflammatoryInhibition of mediatorsTBDTBD
Mechanism Description
Enzyme InhibitionBinds to active sites, reducing enzyme activity
Receptor ModulationAlters receptor signaling pathways leading to physiological changes

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole derivatives. Key steps include:

  • Benzylation : Reacting 1H-pyrazole-4-carbaldehyde derivatives with benzyl halides (e.g., benzyl chloride) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 60–80°C, using bases such as sodium hydride to deprotonate the pyrazole nitrogen .
  • Amination : Introducing the methylamine group via reductive amination or nucleophilic substitution. For example, reacting the aldehyde intermediate with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert atmosphere .
  • Hydrochloride Formation : Treating the free base with hydrochloric acid in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Critical Parameters :

  • Catalysts : Palladium or copper salts may enhance coupling reactions .
  • Temperature Control : Exothermic reactions require gradual addition of reagents to avoid side products.
  • Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .

Q. What characterization techniques are essential for verifying the compound’s structure and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR confirm the benzyl, pyrazole, and methylamine moieties. For example, the benzyl protons appear as a singlet at δ 5.3–5.5 ppm, while pyrazole protons resonate at δ 7.5–8.0 ppm .
    • IR : Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm amine and pyrazole groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., C12_{12}H16_{16}ClN3_3 requires C 58.65%, H 6.56%, N 17.09%) .
  • Melting Point : Consistent melting range (e.g., 180–185°C) indicates purity .
  • X-ray Crystallography : Resolves structural ambiguities; SHELX programs (e.g., SHELXL) refine crystallographic data to confirm bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?

Methodological Answer:

  • Binding Free Energy Calculations : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to compare predicted vs. observed interactions with targets (e.g., enzymes or receptors). Adjust force fields to account for solvation effects or protonation states of the pyrazole nitrogen .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) to receptors.
    • Enzyme Assays : Measure IC50_{50} values in vitro (e.g., kinase inhibition assays) to validate computational models .
  • Data Contradiction Analysis : If activity is lower than predicted, check for off-target interactions via proteome-wide screening or crystallize the compound-target complex to identify steric clashes .

Q. What strategies are recommended for overcoming crystallographic challenges during structural elucidation of pyrazole derivatives?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (e.g., ether into dichloromethane solution) to obtain high-quality crystals. Add co-solvents (e.g., DMSO) if solubility is poor .
  • Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions. Use HKLF 5 format for integration .
  • Disorder Modeling : For flexible benzyl groups, apply PART/SUMP constraints to refine occupancy ratios. Validate with residual density maps .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve light-atom positions (e.g., hydrogen bonding networks) .

Q. How do structural modifications (e.g., substituents on the benzyl or pyrazole groups) affect the compound’s pharmacological profile?

Methodological Answer:

  • SAR Studies :
    • Benzyl Substitution : Replace benzyl with electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance metabolic stability. Measure logP (HPLC) to correlate hydrophobicity with membrane permeability .
    • Pyrazole Modification : Introduce methyl or ethyl groups at the 3- or 5-position to sterically hinder off-target interactions. Use X-ray structures to validate binding pose changes .
  • In Vivo vs. In Vitro Discrepancies :
    • Pharmacokinetic Profiling : Assess oral bioavailability in rodent models. If low, consider prodrug strategies (e.g., esterification of the amine) .
    • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxide formation) that may reduce efficacy .

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Oxidative Stress : Treat with H2_2O2_2 (3% v/v) and analyze by LC-MS for sulfoxide or quinone formation .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products. Use amber vials for storage if degradation >10% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.